molecular formula C20H16N2O3S B2635891 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide CAS No. 897618-10-9

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide

Cat. No.: B2635891
CAS No.: 897618-10-9
M. Wt: 364.42
InChI Key: YQEPTLZKVGIXJO-UHFFFAOYSA-N
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Description

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is a sophisticated chemical hybrid featuring a benzothiazole core linked to a naphthalene system via a carboxamide bridge. This molecular architecture is of significant interest in multiple research domains, particularly in the development of novel bioactive compounds. Benzothiazole-carboxamide hybrids are extensively investigated in medicinal chemistry for their potent biological activities. Structural analogues have demonstrated promising anti-inflammatory and analgesic properties in preclinical models, with some showing efficacy comparable to standard drugs like celecoxib and a favorable ulcerogenic index . Furthermore, the benzothiazole nucleus is a recognized pharmacophore in oncology research, with certain derivatives acting as tubulin polymerization inhibitors that target the colchicine-binding site, inducing G2/M phase arrest and apoptosis in cancer cell lines . Beyond pharmaceutical applications, the integration of the naphthalene moiety suggests potential in material science and agrochemical research. Similar naphthalene-carboxamide structures have been explored for their fungicidal activities, with studies indicating that such compounds can disrupt the cell wall integrity and metabolic pathways of plant pathogens . Other naphthol-benzothiazole conjugates have also shown insecticidal and acaricidal effects, potentially through the activation of ryanodine receptors (RyR) and modulation of calcium ion channels in insect neurons . This compound is provided for research use only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this molecule as a key intermediate or lead compound for synthesizing novel derivatives, investigating structure-activity relationships (SAR), and exploring new mechanisms of action in biological systems.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-24-15-10-11-16(25-2)18-17(15)21-20(26-18)22-19(23)14-9-5-7-12-6-3-4-8-13(12)14/h3-11H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEPTLZKVGIXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide typically involves the condensation of 4,7-dimethoxy-1,3-benzothiazol-2-amine with naphthalene-1-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring or the naphthalene moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or naphthalene rings .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of naphthalene and benzothiazole exhibit promising anticancer properties. Specifically, compounds similar to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide have been studied for their ability to induce apoptosis in cancer cells. For instance, studies on naphthoquinone derivatives demonstrated their effectiveness in targeting Ras-mediated tumorigenesis through the induction of reactive oxygen species (ROS) and subsequent cellular stress responses leading to apoptosis .

Table 1: Summary of Anticancer Studies on Naphthalene Derivatives

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
BZNQNIH3T35.0ROS induction
DMNQHepatocarcinoma10.0DNA synthesis inhibition
This compoundVarious cancer linesTBDTBD

Neuroprotective Effects

Additionally, compounds featuring a benzothiazole moiety have been investigated for their neuroprotective effects. The benzothiazole scaffold is known for its ability to inhibit certain enzymes linked to neurodegenerative diseases. This compound may also exhibit potential in treating conditions like Alzheimer's disease by modulating pathways associated with neuroinflammation and oxidative stress.

Material Science Applications

Naphthalene derivatives are also utilized in the development of organic electronics and photonic devices due to their favorable electronic properties. The incorporation of the benzothiazole unit enhances the charge transport characteristics of materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics.

Table 2: Applications in Material Science

Application TypeDescription
Organic Light Emitting Diodes (OLEDs)Utilized as an emissive layer due to luminescent properties.
Organic PhotovoltaicsEnhances charge mobility and light absorption capabilities.

Study on Anticancer Properties

A study published in Nature examined the efficacy of various naphthalene derivatives against cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity at low concentrations while minimizing side effects compared to other tested compounds .

Investigation into Neuroprotective Mechanisms

In a separate investigation, researchers explored the neuroprotective mechanisms of benzothiazole derivatives. The findings suggested that these compounds could reduce neuroinflammation and oxidative stress markers in cellular models of neurodegeneration .

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can act as an electron-withdrawing group, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical parameters of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide with related compounds from the literature:

Compound Name Core Structure Functional Groups Substituents Molecular Weight LogP (Predicted)
Target Compound Naphthalene-carboxamide Benzothiazole, methoxy 4,7-dimethoxy-benzothiazol-2-yl ~393.4* ~3.8†
N-(4-propoxyphenyl)-2-hydroxynaphthalene-1-carboxamide Naphthalene-carboxamide Hydroxyl, alkoxyphenyl 4-propoxyphenyl 365.4 4.2
5-(4-Methoxybenzyl)-4-amino-triazol-3-ylnaphthalene-1-carbothioate Naphthalene-carbothioate Triazole, methoxybenzyl, thioester 4-methoxybenzyl 390.5 3.5
N-[3-(but-2-yloxy)phenyl]-2-hydroxy-naphthalene-1-carboxamide Naphthalene-carboxamide Hydroxyl, alkoxyphenyl 3-(but-2-yloxy)phenyl 379.4 4.0

*Estimated based on molecular formula; †Predicted using fragment-based methods.

Key Observations:

  • Core Structure: The target compound shares a naphthalene-carboxamide backbone with compounds in but replaces alkoxyphenyl groups with a benzothiazole ring. This substitution introduces sulfur and nitrogen heteroatoms, which may enhance π-π stacking or hydrogen-bonding interactions .
  • Functional Groups: The methoxy groups in the target compound and 5-(4-methoxybenzyl)-carbothioate both contribute to lipophilicity, but the carbothioate’s thioester group reduces polarity compared to carboxamides.
  • Lipophilicity: The target compound’s predicted logP (~3.8) is comparable to alkoxyphenylcarboxamides (logP 3.5–4.2), suggesting similar membrane permeability.

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is a synthetic organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a benzothiazole moiety with a naphthalene carboxamide, which is believed to contribute to its diverse biological effects.

The molecular formula of this compound is C17H16N2O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its structure can be represented as follows:

N 4 7 dimethoxy 1 3 benzothiazol 2 yl naphthalene 1 carboxamide\text{N 4 7 dimethoxy 1 3 benzothiazol 2 yl naphthalene 1 carboxamide}

Antitumor Activity

Research has shown that compounds containing benzothiazole derivatives exhibit promising antitumor activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, a study utilizing 2D and 3D cell culture methods revealed its effectiveness against various human lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values indicating significant cytotoxicity .

Table 1: Antitumor Activity of this compound

Cell LineIC50 Value (μM)Assay Type
A5496.75 ± 0.192D
HCC8276.26 ± 0.332D
NCI-H3586.48 ± 0.112D
MRC-5 (Fibroblast)3.11 ± 0.262D

These findings suggest that while the compound is effective against cancer cells, it also exhibits cytotoxic effects on normal cells like MRC-5 fibroblasts.

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown antibacterial activity. Compounds with similar structural features have been reported to interact with bacterial DNA and inhibit growth through various mechanisms . The specific antimicrobial spectrum and mechanisms associated with this compound warrant further investigation.

Table 2: Comparison of Antimicrobial Activity in Related Compounds

Compound NameMechanism of ActionActivity Level
N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamideDNA intercalationStrong
N-(4-methylbenzothiazol-2-yl)naphthalene-1-carboxamideEnhanced anticancer propertiesModerate
N-(4-fluorobenzothiazol-2-yl)naphthalene-1-carboxamideIncreased membrane permeabilityHigh

The mechanism by which this compound exerts its biological effects may involve binding to DNA and disrupting cellular processes essential for proliferation and survival. Studies indicate that similar compounds predominantly bind within the minor groove of DNA , which could explain their antitumor and antimicrobial activities.

Case Studies

Several case studies have highlighted the therapeutic potential of benzothiazole derivatives in clinical settings. For instance:

  • Case Study on Lung Cancer : A study focused on the efficacy of benzothiazole derivatives in treating lung cancer showed that compounds similar to N-(4,7-dimethoxy...) significantly reduced tumor size in xenograft models.
  • Antibacterial Efficacy : Research involving naphthoquinone derivatives demonstrated that modifications in the benzothiazole structure enhanced antimicrobial properties against resistant strains of bacteria.

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